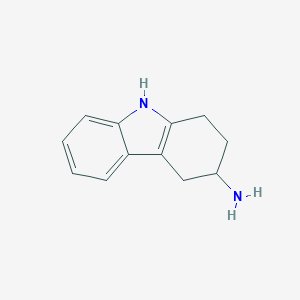

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Descripción general

Descripción

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is an organic compound with the molecular formula C₁₂H₁₄N₂ It is a derivative of carbazole, a tricyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the Fischer indole synthesis. This method includes the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The amine group is then introduced through subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carbazolones or other oxygenated derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the amine group or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Carbazolones, benzazonine-diones.

Reduction: Hydrogenated tetrahydrocarbazoles.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is explored for its potential as a pharmacological agent. Notably:

- CRTH2 Receptor Antagonism : This compound has been identified as a potent antagonist of the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions such as asthma and rhinitis. It has shown efficacy in preclinical studies for treating chronic obstructive pulmonary disease (COPD) and other immune disorders .

Organic Synthesis

In synthetic organic chemistry, (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as an important intermediate:

- Building Block for Complex Molecules : Its chiral nature allows it to be used in the synthesis of biologically active compounds and natural products. The compound can undergo various reactions such as oxidation and substitution to yield derivatives with enhanced biological activity.

The compound exhibits notable biological activities:

- Enzyme Interaction : Research indicates that it can modulate enzyme activity through interactions facilitated by its amine group. This property is critical for developing inhibitors or modulators targeting specific enzymes involved in disease pathways .

Material Science

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is also utilized in the development of advanced materials:

- Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments due to its stable aromatic structure .

Case Study 1: CRTH2 Antagonism

A study evaluated the effectiveness of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine in blocking the CRTH2 receptor. Results indicated significant reductions in eosinophil recruitment in animal models of asthma, suggesting potential therapeutic applications in allergic diseases .

Case Study 2: Synthesis of Bioactive Compounds

Research demonstrated the use of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine as a chiral building block to synthesize novel anti-inflammatory agents. The synthesized compounds exhibited improved binding affinities towards their biological targets compared to non-chiral counterparts .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| (S)-2,3,4,9-Tetrahydro-1H-carbazol | CRTH2 Antagonist | 0.48 | |

| Other Carbazole Derivatives | Various Enzyme Inhibitors | Varies |

Table 2: Synthetic Routes for (S)-2,3,4,9-Tetrahydro-1H-Carbazol-3-Amine

| Method | Description | Yield (%) |

|---|---|---|

| Asymmetric Reduction | Using chiral catalysts from ketone precursors | High |

| Reductive Amination | Hydrogenation with amines | Moderate |

Mecanismo De Acción

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydrocarbazole: Lacks the amine group at the 3-position.

3-Amino-1,2,3,4-tetrahydrocarbazole: Similar structure but different substitution pattern.

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Methyl group at the 6-position.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 3-position allows for diverse functionalization, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a heterocyclic compound derived from carbazole, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of the Compound

- Chemical Formula : C₁₂H₁₄N₂

- Molecular Weight : 186.25 g/mol

- Structure : The compound features a tetrahydrocarbazole backbone with an amine functional group that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. For instance, studies have shown that it interacts with phosphatases and kinases involved in signaling pathways such as the Hippo pathway .

- Receptor Interactions : The compound may bind to various receptors, acting as an agonist or antagonist depending on the biological context. This interaction can modulate signal transduction processes.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent:

- Bladder Cancer : A study demonstrated that a derivative of this compound inhibited bladder cancer progression by suppressing the YAP1/TAZ signaling pathway. This was achieved through the phosphorylation of LATS1 and subsequent effects on cell viability in vitro and in mouse models .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Effects : It has shown efficacy against various bacterial strains and fungal infections. Its mechanism includes disrupting microbial cell integrity and inhibiting essential metabolic functions.

| Activity Type | Pathogen Type | Observed Effect |

|---|---|---|

| Antibacterial | Gram-positive/negative bacteria | Growth inhibition |

| Antifungal | Various fungi | Cell membrane disruption |

Cytotoxicity Studies

Cytotoxic assays have been performed to evaluate the compound's effectiveness against cancer cell lines:

- Results : The cytotoxicity was assessed using a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The compound exhibited significant cytotoxic effects across multiple cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| BT20 | 5.0 |

| MCF7 | 8.5 |

| HeLa | 4.0 |

Research Applications

This compound serves as a valuable building block in medicinal chemistry:

- Drug Development : Its unique structure allows for modifications that enhance biological activity and selectivity for therapeutic targets.

- Synthetic Chemistry : Used in the synthesis of complex organic molecules and natural products due to its chiral nature.

Case Studies

- Inhibition of CpxA Phosphatase :

-

Anticancer Screening :

- Various derivatives were screened for anticancer activity, revealing a structure-activity relationship that guides future drug design efforts targeting specific cancer types.

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494195 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61894-99-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.